molecular formula C17H11N7 B14950054 Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-

Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-

Cat. No.: B14950054
M. Wt: 313.3 g/mol
InChI Key: GWARUCNRVQKFCI-VXLYETTFSA-N
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Description

Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- is a complex organic compound that features a benzonitrile group attached to a triazinoindole structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with benzonitrile derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure. Additionally, it can interact with proteins, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)- is unique due to its specific combination of a benzonitrile group and a triazinoindole structure. This unique structure allows it to form stable metal complexes and exhibit distinct biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H11N7

Molecular Weight

313.3 g/mol

IUPAC Name

4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzonitrile

InChI

InChI=1S/C17H11N7/c18-9-11-5-7-12(8-6-11)10-19-23-17-21-16-15(22-24-17)13-3-1-2-4-14(13)20-16/h1-8,10H,(H2,20,21,23,24)/b19-10+

InChI Key

GWARUCNRVQKFCI-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)C#N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)C#N

Origin of Product

United States

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